molecular formula C9H5Cl2NO B2894248 6-Chloro-1H-indole-2-carbonyl chloride CAS No. 1182349-16-1

6-Chloro-1H-indole-2-carbonyl chloride

Cat. No.: B2894248
CAS No.: 1182349-16-1
M. Wt: 214.05
InChI Key: SMFKAGKVIHSLJS-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a chloro group at the 6th position and a carbonyl chloride group at the 2nd position of the indole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Acylation Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or thioesters.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-1H-indole-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various indole derivatives with potential biological activities.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-indole-2-carbonyl chloride involves its ability to act as an acylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-1H-indole-2-carbonyl chloride is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .

Properties

IUPAC Name

6-chloro-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFKAGKVIHSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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